- A fluorous Mukaiyama coupling reagent for a concise condensation reaction: utility of medium-fluorous strategy, Tetrahedron, 2012, 68(20), 3885-3892

Cas no 94-50-8 (Octyl benzoate)

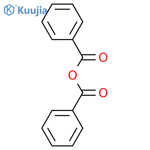

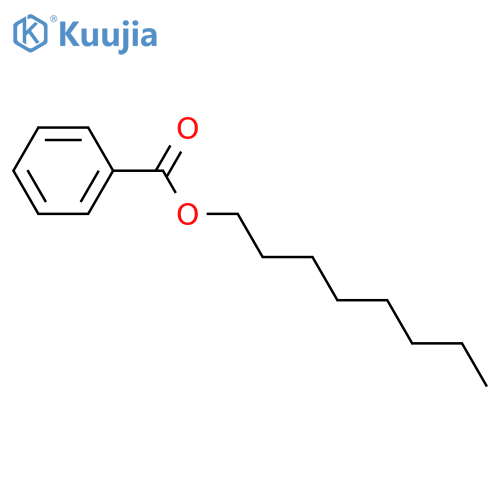

Octyl benzoate structure

Octyl benzoate 化学的及び物理的性質

名前と識別子

-

- octyl benzoate

- Benzoesaeure-n-octylester

- Benzoesaeure-octylester

- Benzoic acid octyl ester

- n-Octyl benzoate

- Benzoic acid, octyl ester

- 8JQ9R1SYRZ

- VECVSKFWRQYTAL-UHFFFAOYSA-N

- AK176070

- octylbenzoate

- n-octylbenzoate

- NSC21846

- SY040460

- U004

- 094O508

- Q27894190

- 1-Octyl benzoate

- Benzoic acid 1-octanyl ester

- Caprylyl benzoate

- Dena PF 681

- NSC 21846

- Octyl alcohol, benzoate

- NSC-21846

- DB-119971

- capryl benzoate

- DTXSID1059103

- S10798

- AKOS015915108

- EINECS 202-339-1

- CS-0162958

- UNII-8JQ9R1SYRZ

- MFCD00995104

- AS-17243

- N-OCTYL BENZOAT

- AI3-30501

- CHEBI:156236

- NS00021404

- 94-50-8

- SCHEMBL132523

- CHEMBL118062

- Octyl benzoate

-

- MDL: N/A

- インチ: 1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3

- InChIKey: VECVSKFWRQYTAL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1)OCCCCCCCC

計算された属性

- せいみつぶんしりょう: 234.16200

- どういたいしつりょう: 234.162

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 9

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 26.3

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 0.964

- ふってん: 320.7°C at 760 mmHg

- フラッシュポイント: 135.2°C

- 屈折率: 1.491

- PSA: 26.30000

- LogP: 4.20390

Octyl benzoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Octyl benzoate 税関データ

- 税関コード:2916310090

- 税関データ:

中国税関コード:

2916310090概要:

2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Octyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O69400-10g |

Octyl Benzoate |

94-50-8 | 95% | 10g |

¥4466.0 | 2022-04-27 | |

| TRC | O272900-1g |

Octyl Benzoate |

94-50-8 | 1g |

$184.00 | 2023-05-17 | ||

| Alichem | A019097934-5g |

Octyl Benzoate |

94-50-8 | 95% | 5g |

$380.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D776383-10g |

Octyl Benzoate |

94-50-8 | 95% | 10g |

$645 | 2024-07-20 | |

| abcr | AB487236-1g |

Octyl benzoate, 95%; . |

94-50-8 | 95% | 1g |

€126.20 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU576-10g |

Benzoic acid, octyl ester |

94-50-8 | 95% | 10g |

¥4054.0 | 2024-04-15 | |

| 1PlusChem | 1P00GUCG-5g |

octyl benzoate |

94-50-8 | 95% | 5g |

$250.00 | 2025-02-27 | |

| A2B Chem LLC | AH85024-1g |

Octyl benzoate |

94-50-8 | 95% | 1g |

$60.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU576-250mg |

Benzoic acid, octyl ester |

94-50-8 | 95% | 250mg |

¥245.0 | 2024-04-15 | |

| A2B Chem LLC | AH85024-250mg |

Octyl benzoate |

94-50-8 | 95% | 250mg |

$40.00 | 2024-07-18 |

Octyl benzoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine , Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ; rt; 1 h, rt

1.2 Reagents: Water ; 5 min, rt

1.2 Reagents: Water ; 5 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Benzenamine, N-butyl-2,4-dinitro-, 4-methylbenzenesulfonate (1:1) Solvents: Isooctane ; 24 h, reflux

リファレンス

- N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate as a highly active and selective esterification catalyst, Tetrahedron Letters, 2013, 54(48), 6665-6668

合成方法 3

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ; 10 min, 75 °C

1.2 12 h, 75 °C

1.2 12 h, 75 °C

リファレンス

- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions, Chemistry - A European Journal, 2006, 12(36), 9314-9322

合成方法 4

はんのうじょうけん

1.1 Reagents: Triphenylphosphine (polymer-bound) , rel-1-[(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethyl] 2-[(1R,4R)-bicyclo[2.2.1]h… Catalysts: Grubbs' catalyst Solvents: Tetrahydrofuran

1.2 Solvents: Hexane

1.2 Solvents: Hexane

リファレンス

- Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions, Organic Letters, 2000, 2(19), 2999-3001

合成方法 5

合成方法 6

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine , Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ; 1 h, rt

1.2 Solvents: Water ; 5 min, rt

1.2 Solvents: Water ; 5 min, rt

リファレンス

- A development of concise amidation and esterification reactions using a medium fluorous Mukaiyama reagent, Meijo Daigaku Sogo Kenkyusho Sogo Gakujutsu Kenkyu Ronbunshu, 2009, 8, 123-128

合成方法 10

はんのうじょうけん

1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt

リファレンス

- Synthesis of α,ω-bis[(3-sulfo propyl)-1H-imidazolium-1-yl]polyethylene glycol bis(hydrogen sulfate) and determination of its properties as thermomorphic ionic liquid and its activity as esterification catalyst, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(4), 772-774

合成方法 11

はんのうじょうけん

1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 24 h, 25 °C

リファレンス

- Mild organic base-catalyzed primary alcohol-selective aroylation reaction using N-aroylcarbazoles for underexplored prodrugs, ChemRxiv, 2020, 1, 1-5

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine , Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ; 1 h, rt

1.2 Solvents: Water ; 5 min, rt

1.2 Solvents: Water ; 5 min, rt

リファレンス

- Fluorous N-alkyl-2-halopyridinium salt as condensation reagent, Japan, , ,

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , 1-Diazene-1,2-dicarboxylic acid, 1-[(4-chlorophenyl)methyl] 2-(1,1-dimethylethyl… Solvents: Dichloromethane ; 0 - 5 °C; 4 h, rt

リファレンス

- Synthesis and application of a novel asymmetric azo reagent: 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD), Tetrahedron, 2017, 73(35), 5321-5326

合成方法 16

はんのうじょうけん

1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ; 60 min, 80 °C

リファレンス

- A facile and efficient protocol for esterification and acetalization in a PEG1000-D(A)IL/toluene thermoregulated catalyst-media combined systems, Journal of Molecular Catalysis A: Chemical, 2013, 379, 46-52

合成方法 17

はんのうじょうけん

1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt

1.2 rt → 90 °C; 3 h, 90 °C

1.2 rt → 90 °C; 3 h, 90 °C

リファレンス

- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Triethylamine , Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Water ; 5 min, rt

1.2 Reagents: Water ; 5 min, rt

リファレンス

- An alternative and facile purification procedure of amidation and esterification reactions using a medium fluorous Mukaiyama reagent, Tetrahedron Letters, 2008, 49(46), 6573-6574

合成方法 19

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 20 min, rt

1.2 60 min, rt

1.2 60 min, rt

リファレンス

- Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride, Journal of Oleo Science, 2014, 63(5), 539-544

合成方法 20

Octyl benzoate Raw materials

- Methyl benzoate

- 1-Iodooctane

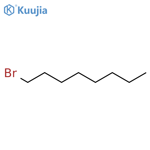

- 1-Bromooctane

- Benzoic acid

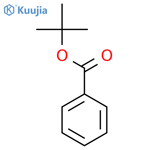

- Tert-Butyl benzoate

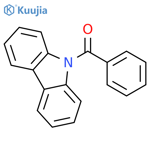

- (9h-Carbazol-9-Yl)(Phenyl)Methanone

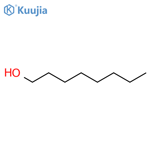

- 1-Octanol

- Potassium benzoate

- Benzoic anhydride

- Benzaldehyde

Octyl benzoate Preparation Products

Octyl benzoate 関連文献

-

Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171

-

Qiaoxia Guo,Taichi Miyaji,Guohua Gao,Ryuichiro Hara,Tamotsu Takahashi 5 or 6 metal halide/acid chloride systems. Qiaoxia Guo Taichi Miyaji Guohua Gao Ryuichiro Hara Tamotsu Takahashi Chem. Commun. 2001 1018

-

3. CCXXXIV.—Molecular volumes at absolute zero. Part II. Zero volumes and chemical compositionSamuel Sugden J. Chem. Soc. 1927 1786

-

4. Alkylation reactions of potassium carboxylates supported on alumina: comparison between ball-milling, impregnation and dispersion proceduresMichel Gasgnier,Henri Szwarc,Alain Petit,Jean Nahmias,André Loupy J. Chem. Soc. Perkin Trans. 2 2001 1233

-

Qiao Sun,Jean-Fran?ois Soulé Chem. Soc. Rev. 2021 50 10806

94-50-8 (Octyl benzoate) 関連製品

- 3126-90-7(Dibutyl isophthalate)

- 6422-86-2(Dioctyl Terepthalate)

- 1962-75-0(1,4-dibutyl benzene-1,4-dicarboxylate)

- 84-75-3(Di-n-hexyl Phthalate)

- 84-77-5(Didecyl Phthalate (~90%))

- 131-18-0(1,2-dipentyl benzene-1,2-dicarboxylate)

- 136-60-7(Butyl benzoate)

- 117-81-7(Bis(2-ethylhexyl) phthalate)

- 84-76-4(Dinonyl phthalate)

- 94-46-2(Isopentyl benzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-50-8)octyl benzoate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:94-50-8)Octyl benzoate

清らかである:99%

はかる:5g

価格 ($):300.0